molecular formula C6H10O7 B103054 Pectin CAS No. 18968-14-4

Pectin

Cat. No. B103054
CAS RN: 18968-14-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-QTBDOELSSA-N
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Description

Pectin Description

Pectin is a complex family of polysaccharides that are integral components of plant primary cell walls. These polysaccharides are rich in galacturonic acid and are known for their structural complexity and functional diversity. Pectin plays a crucial role in plant growth, development, and defense mechanisms. It is also widely used in the food industry as a gelling agent and has applications in pharmaceuticals and other industries due to its gelling properties and health benefits .

Synthesis Analysis

The biosynthesis of pectin is a highly intricate process that involves a multitude of genes and enzymes. It is estimated that at least 67 different transferases, including glycosyl-, methyl-, and acetyltransferases, are required for the synthesis of pectin. These enzymes work together to produce the various pectic polysaccharides, such as homogalacturonan, rhamnogalacturonan I, and the substituted galacturonans rhamnogalacturonan II and xylogalacturonan. The biosynthesis occurs within the endomembrane system of plant cells .

Molecular Structure Analysis

Pectin's molecular structure is characterized by a high degree of heterogeneity and complexity. The primary structure consists of a backbone of galacturonic acid units, which can be variously methyl-esterified and acetylated. The three major pectic polysaccharides—homogalacturonan, rhamnogalacturonan-I, and rhamnogalacturonan-II—are believed to be present in all primary cell walls. Rhamnogalacturonan-I is particularly diverse, while rhamnogalacturonan-II is more conserved and stable .

Chemical Reactions Analysis

Pectin undergoes various chemical reactions, particularly those involved in gel formation. In the presence of calcium ions or at low pH, pectin can form gels through ionic linkage via calcium bridges or through hydrogen bonding and hydrophobic interactions. The degree of methoxylation and the presence of other solutes, such as sugars, significantly influence the gelation process. Pectin methylesterases play a key role in modifying pectin by de-methyl-esterifying homogalacturonan, which affects the properties of the cell wall matrix .

Physical and Chemical Properties Analysis

Pectin's physical and chemical properties are highly dependent on its molecular structure. Factors such as molecular size, degree of methoxylation, acetylation, and the arrangement of side chains influence its behavior. Pectin can form complexes with other natural compounds, which is useful for designing food products. It also has the ability to form edible films with specific physical-mechanical and antimicrobial properties, making it suitable for active food packaging. The gelling behavior of pectin is crucial for its use in food products like jams and jellies, and its bioactive properties have implications for health, such as reducing blood cholesterol levels and gastrointestinal disorders .

Scientific Research Applications

1. Structural Properties and Analysis Techniques

Pectin's structure plays a crucial role in its functionality. Spectroscopy methods like FT-IR, NMR, ESI-MS, and TGA are used to analyze its physicochemical properties, confirming that pectins isolated using various enzymes have similar structures to commercially available pectins (Kozioł et al., 2022).

2. Biomedical Applications

Pectin gels, with their simple and cytocompatible gelling mechanism, are used in drug delivery, gene delivery, wound healing, and tissue engineering. These applications utilize pectin's unique properties, such as its ability to form gels (Munarin, Tanzi, & Petrini, 2012).

3. Extraction Technologies

Emerging technologies like microwave, ohmic heating, and ultrasound are used for extracting pectin from food processing by-products. These methods aim to improve yield and environmental sustainability compared to traditional acid extraction methods (Gavahian et al., 2021).

4. Nutraceutical and Functional Properties

Pectin is recognized for its role in the food industry as a gelling agent, stabilizer, and fat replacer. Its bioactive and functional properties, such as prebiotic potential and use as a delivery vehicle for probiotics, are increasingly being explored (Naqash et al., 2017).

5. Pectin in Biorefinery

Pectin's unique chemical properties and biochemical activity make it important in biorefineries, especially those using fruit waste as a raw material. It's primarily used in the food industry but is expanding into other sectors (Ciriminna et al., 2015).

6. Pectin-Based Biomaterials

Pectin's non-toxic, biocompatible, and biodegradable nature makes it suitable for various applications including pharmaceutics, drug delivery, tissue engineering, food packaging, and cosmetics. Its properties can be enhanced through derivatives, blends, and composites (Noreen et al., 2017).

7. Edible Films and Antimicrobial Properties

Pectin's biodegradability and versatile properties are used in creating edible films with antimicrobial properties for food packaging. These films extend food shelf life by limiting microbial growth (Espitia et al., 2014).

8. Emerging Multifunctional Applications

Pectin's multifunctional applications span from food industry additives to pharmaceuticals for reducing blood cholesterol and treating gastrointestinal disorders. Its diverse uses also extend to the preparation of edible coatings, paper substitutes, and foams (Chandel et al., 2022).

9. Process-Structure-Function Relations

Understanding pectin's process-structure-function relations is key in tailoring the functional properties of plant-based products. This involves studying pectin's functionality in terms of texture and rheology in various foods (Christiaens et al., 2016).

10. Pectin as a Bioactive Food Polysaccharide

Pectin's role as a dietary fiber and its emerging health benefits, particularly as an anti-cancer agent, are areas of active research. Its modification can create bioactive fragments that may have therapeutic potential (Maxwell et al., 2012).

Future Directions

Pectin shows promise in environmental remediation and sustainable packaging, such as wastewater treatment, heavy metal ion removal, and development of eco-friendly films and coatings . Future research focuses on sustainable extraction methods, including eco-friendly solvents and acids, to optimize resource efficiency and reduce environmental impact .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-DTEWXJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-D-Galactopyranuronic acid

CAS RN

18968-14-4, 9000-69-5
Record name beta-D-Galactopyranuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Galactopyranuronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-D-GALACTOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142-144 °C
Record name beta-D-Galactopyranuronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
639,000
Citations
WGT Willats, L McCartney, W Mackie, JP Knox - Plant molecular biology, 2001 - Springer
… Pectin is a major component of primary cell walls of all land … the structure and function of these pectin domains. The high … of an array of wall-based pectin-modifying enzymes. Recent …
Number of citations: 565 link.springer.com
BR Thakur, RK Singh, AK Handa… - Critical Reviews in Food …, 1997 - Taylor & Francis
… the pectin, coordinate bonding with Ca 2+ ions or hydrogen bonding and hydrophobic interactions are involved in gel formation. In low‐methoxyl pectin… pectin, the cross‐linking of pectin …
Number of citations: 852 www.tandfonline.com
D Mohnen - Current opinion in plant biology, 2008 - Elsevier
… pectin synthesis is instrumental to understand pectin … -pectin-specific antibodies, and pectin biosynthetic enzyme subcellullar fractionation and topology studies demonstrate that pectin …
Number of citations: 481 www.sciencedirect.com
J Chen, W Liu, CM Liu, T Li, RH Liang… - Critical reviews in food …, 2015 - Taylor & Francis
… make pectin capable of preparing a broad spectrum of derivatives. By forming pectin derivatives, … The resulting methoxylation pattern of pectin may influence the properties of pectin to a …
Number of citations: 258 www.tandfonline.com
C Rolin - Industrial gums, 1993 - Elsevier
… pectin preparations and their uses, but this is by no means the only interesting aspect of pectin… juice and wine production involve pectin and its fate in the studied materials or organisms. …
Number of citations: 365 www.sciencedirect.com
P Sriamornsak - Silpakorn University International Journal, 2003 - thaiscience.info
… The pectin, by itself or by its gelling properties, was employed in … pectin, and its gel formation mechanism and properties. The example of the pharmaceutical uses of pectin will be given. …
Number of citations: 654 www.thaiscience.info
SM Brejnholt - Food stabilisers, thickeners and gelling agents, 2009 - Wiley Online Library
… Pectin is a polysaccharide that is naturally present in most land plants, although … pectin is primarily extracted from citrus peel and apple pomace. Two forms of commercial pectin are …
Number of citations: 79 onlinelibrary.wiley.com
D Ropartz, MC Ralet - Pectin: Technological and physiological properties, 2020 - Springer
… minor though crucial element of pectin. Although, as illustrated … pectin domains, understanding the intra- and inter-molecular heterogeneity of pectin macromolecules and the way pectin …
Number of citations: 44 link.springer.com
P Sriamornsak - Expert opinion on drug delivery, 2011 - Taylor & Francis
… Pectin is divided into two main categories on the basis of its different gelling properties… pectin (HM-pectin), which is characterized by a DE above 50%, and low methoxy pectin (LM-pectin…
Number of citations: 246 www.tandfonline.com
R Palin, A Geitmann - Biosystems, 2012 - Elsevier
… of the growth process is pectin. Through biochemical changes to pectin composition and … Here, the roles of pectin in three systems displaying rapid growth – the elongation zone of …
Number of citations: 202 www.sciencedirect.com

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